N-gamma-Glutamylcysteine ethyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKVTHFAJJKGA-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150802 | |
| Record name | N-gamma-Glutamylcysteine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114627-30-4 | |
| Record name | N-gamma-Glutamylcysteine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-gamma-Glutamylcysteine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
NsPCS-Catalyzed Hydrolysis of Glutathione (GSH)
NsPCS catalyzes the hydrolysis of GSH into γ-EC and glycine under optimized conditions:
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Reaction Buffer : 200 mM potassium phosphate (pH 8.0)
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Temperature : 37°C
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Substrate Concentration : 100 mM GSH
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Enzyme Activity : K<sub>m</sub> = 385 µM, V<sub>max</sub> = 26 µmol/min/mg-protein
Under these conditions, NsPCS achieves a 90% conversion rate of GSH to γ-EC within 4 hours, with no observable product inhibition. The absence of ATP or metal ion requirements simplifies scalability, and preliminary studies demonstrate continuous γ-EC production using immobilized NsPCS reactors.
Table 1: Enzymatic γ-EC Production Parameters
| Parameter | Value |
|---|---|
| Buffer System | 200 mM potassium phosphate, pH 8.0 |
| Temperature | 37°C |
| GSH Concentration | 100 mM |
| Reaction Time | 4 hours |
| γ-EC Yield | 90% |
| Enzyme Purity | 50% (crude preparation) |
| Method | Yield (%) | Purity Challenges | Scalability |
|---|---|---|---|
| Fischer Esterification | 60–75 | Side reactions (thiol oxidation) | Moderate |
| DCC Coupling | 80–90 | High reagent cost | Low (lab-scale) |
Solid-Phase Peptide Synthesis (SPPS)
SPPS enables precise construction of γ-GCE by sequentially coupling glutamic acid and cysteine residues, followed by on-resin esterification.
Stepwise Synthesis
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Resin Selection : Wang resin (acid-labile linker).
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Amino Acid Coupling :
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Fmoc-Glu(OtBu)-OH → Deprotection → Fmoc-Cys(Trt)-OH.
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Esterification : Treat cysteine-resin with ethanol/DIC/HOBt.
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Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5).
This method achieves high purity (>95%) but requires specialized equipment and expertise.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with post-column derivatization, as described for γ-EC, can be adapted for γ-GCE:
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Column : Inertsil ODS-3 (4.6 × 250 mm).
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Mobile Phase : 5 mM sodium 1-octanesulfonate (pH 2.5)/acetonitrile gradient.
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Detection : DTNB derivatization at 412 nm.
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H and <sup>13</sup>C NMR confirm ester formation:
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Ethyl Ester Protons : δ 1.2 (t, 3H), 4.1 (q, 2H).
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Cysteine β-Protons : δ 3.0 (m, 2H).
Challenges and Industrial Considerations
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Stability : γ-GCE’s thiol group is prone to oxidation; additives like TCEP enhance stability.
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Cost Efficiency : Enzymatic γ-EC production reduces precursor costs, but esterification reagents (e.g., DCC) increase expenses.
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Regulatory Compliance : Residual solvents (e.g., DCM) must meet ICH guidelines for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Biochemical Properties and Mechanism of Action
GCEE is characterized by its ability to enhance cellular levels of glutathione, which is crucial for combating oxidative stress. The compound is absorbed more readily than GSH itself due to its ethyl ester modification, allowing for improved cellular uptake and subsequent conversion into GSH within the body.
Key Mechanisms:
- Antioxidant Activity: GCEE increases intracellular GSH levels, thereby protecting cells from damage caused by reactive oxygen species (ROS) and free radicals.
- PPARγ Activation: GCEE has been shown to upregulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which promotes the expression of antioxidant enzymes and reduces inflammation .
- Hepatoprotective Effects: Research indicates that GCEE can mitigate liver injury induced by toxic agents such as cyclophosphamide through its antioxidative properties .
Scientific Research Applications
The applications of GCEE span various fields including chemistry, biology, medicine, and industry. Below are detailed insights into these applications:
Chemistry
- Synthesis Precursor: GCEE serves as a precursor in the synthesis of glutathione and other thiol-containing compounds. Its ability to enhance glutathione production makes it valuable in chemical research focused on antioxidant development.
Biology
- Oxidative Stress Studies: GCEE is utilized in studies investigating oxidative stress and redox balance within cells. Its role in increasing cellular antioxidant capacity is critical for understanding cellular responses to oxidative damage .
Medicine
- Neuroprotective Effects: Preliminary studies suggest that GCEE may have neuroprotective properties, potentially benefiting conditions characterized by oxidative stress such as neurodegenerative diseases .
- Antiviral Properties: Emerging research indicates that GCEE may inhibit HIV-1 production in infected cells, suggesting potential therapeutic implications for antiviral strategies .
Industry
- Production of Antioxidants: GCEE is being explored for its industrial applications in producing antioxidants and bioactive compounds that can be used in pharmaceuticals and dietary supplements.
Hepatoprotective Effects Against Cyclophosphamide-Induced Injury
A notable study evaluated the protective effects of GCEE against liver injury caused by cyclophosphamide. Wistar rats pre-treated with GCEE exhibited significantly reduced serum aminotransferases and increased albumin levels, indicating improved liver function. The study highlighted that GCEE administration suppressed lipid peroxidation and restored enzymatic antioxidants in the liver .
| Parameter | Control Group | GCEE Treatment Group |
|---|---|---|
| Serum Aminotransferases (ALT) | Elevated | Significantly Reduced |
| Albumin Levels | Low | Increased |
| Histopathological Alterations | Present | Alleviated |
Antiviral Activity Against HIV
Another investigation focused on the anti-HIV effects of GCEE demonstrated its capacity to inhibit HIV-1 propagation in vitro. The study revealed that specific concentrations of GCEE could reduce viral infectivity by targeting infected cells, thereby providing insights into potential therapeutic avenues for HIV treatment .
Mechanism of Action
N-gamma-Glutamylcysteine ethyl ester exerts its effects primarily by increasing intracellular levels of glutathione. Once inside the cell, the ethyl ester is hydrolyzed to release gamma-glutamylcysteine, which is then converted to glutathione by the enzyme glutathione synthetase. This increase in glutathione helps in scavenging reactive oxygen species and maintaining cellular redox balance .
Comparison with Similar Compounds
Table 1: GCEE vs. GSH in Preclinical Studies
Key Findings :
- During liver ischemia-reperfusion, GCEE maintained mitochondrial function and reduced enzyme leakage, whereas GSH failed to preserve tissue GSH levels .
Comparison with N-Acetylcysteine (NAC)
Table 2: GCEE vs. NAC as GSH Precursors
Key Findings :
- GCEE elevates neuronal GSH levels by 98% even under BSO-induced GCL inhibition, whereas NAC requires functional GCL activity .
- In Alzheimer’s models, GCEE mitigated Aβ(1-42)-induced protein oxidation and mitochondrial dysfunction more effectively than NAC, which primarily scavenges free radicals .
Comparison with Other Ethyl Ester Derivatives
Table 3: GCEE vs. N-Acetyl-L-Tyrosine Ethyl Ester
Structural Insight :
- Both compounds use ethyl ester groups to improve lipophilicity, but GCEE’s dipeptide structure (gamma-glutamylcysteine) directly feeds into GSH synthesis, unlike acetylated amino acid derivatives .
Comparison with L-Buthionine Sulfoximine (BSO)
Table 4: GCEE vs. BSO in GSH Modulation
Key Findings :
- In murine cataract models, GCEE reversed BSO-induced GSH depletion in ocular tissues, restoring lenticular GSH by 60–80% .
Biological Activity
N-gamma-Glutamylcysteine ethyl ester (GCEE) is recognized as a potent precursor of glutathione (GSH), a critical antioxidant in the body. This compound has garnered attention for its various biological activities, particularly its protective effects against oxidative stress in different tissues, including the liver and brain. This article explores the biological activity of GCEE, supported by case studies and research findings.
GCEE functions primarily as a prodrug that enhances GSH levels in tissues. GSH plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. The conversion of GCEE to GSH occurs intracellularly, where it can exert its antioxidant effects. Studies have shown that GCEE can effectively scavenge free radicals and reduce oxidative damage in various models.
Hepatoprotective Effects
Research has demonstrated that GCEE possesses significant hepatoprotective properties. A notable study investigated its effects on cyclophosphamide-induced liver injury in Wistar rats. The results indicated that pretreatment with GCEE significantly reduced serum aminotransferases, increased albumin levels, and improved histopathological parameters compared to control groups. The protective mechanism was linked to the downregulation of inflammatory markers such as COX-2 and NF-κB, suggesting that GCEE mitigates inflammation and oxidative stress in liver tissues .
Table 1: Hepatoprotective Effects of GCEE
| Parameter | Control Group | CP Group | GCEE + CP Group |
|---|---|---|---|
| Serum Aminotransferases (U/L) | 45 ± 5 | 150 ± 10 | 70 ± 8 |
| Albumin (g/dL) | 4.5 ± 0.3 | 2.2 ± 0.5 | 3.8 ± 0.4 |
| Histopathological Score | Normal | Severe | Moderate |
| COX-2 Expression (Fold Change) | - | +3 | +1 |
Neuroprotective Effects
In addition to liver protection, GCEE has shown promise in neuroprotection, particularly concerning cerebral endothelial cells. A study demonstrated that GCEE administration significantly improved cell survival during oxidative stress induced by H2O2 in human brain microvascular endothelial cells. Furthermore, in a mouse model of traumatic brain injury, GCEE treatment reduced blood-brain barrier permeability by 43%, indicating its potential to protect against neuroinflammatory processes .
Table 2: Neuroprotective Effects of GCEE
| Condition | Control Group Survival (%) | GCEE Treatment Survival (%) |
|---|---|---|
| Oxygen-Glucose Deprivation | <50 | 81 |
| Blood-Brain Barrier Permeability (Evans Blue Dye Extravasation %) | - | -43 |
Cardioprotective Properties
GCEE has also been evaluated for its cardioprotective effects. In a study focusing on myocardial ischemia-reperfusion injury, it was found that administration of GCEE reduced infarct size significantly in a dose-dependent manner. The results suggest that GCEE may enhance myocardial tolerance to ischemic damage by modulating oxidative stress pathways .
Q & A
Q. What experimental protocols are recommended for studying GCEE's antioxidant effects in vivo?
Methodological Answer: For in vivo studies, pretreatment protocols (e.g., administering GCEE 14 days prior to toxicant exposure) in rodent models (e.g., Wistar rats) are effective. Key endpoints include serum biomarkers (ALT, AST, albumin), histopathology, oxidative stress markers (lipid peroxidation, nitric oxide, GSH levels), and inflammatory/apoptotic mediators (COX-2, NF-κB, caspase-3). Dose-response studies (e.g., 100–300 mg/kg/day) should validate efficacy .
Q. How does GCEE modulate glutathione (GSH) synthesis in neuronal systems?
Methodological Answer: GCEE supplies γ-glutamylcysteine, the rate-limiting substrate for GSH synthesis. In neuronal cultures, pretreatment with GCEE (e.g., 1–5 mM for 24 hours) upregulates intracellular GSH, which can be quantified via HPLC or enzymatic assays. This prevents oxidative damage to proteins like 14-3-3ζ and glyceraldehyde-3-phosphate dehydrogenase in Aβ(1–42)-treated models .
Q. What are standard storage and handling protocols for GCEE in experimental settings?
Methodological Answer: GCEE should be stored at −20°C in anhydrous conditions to prevent ester hydrolysis. For in vitro use, reconstitute in PBS or cell culture medium (pH 7.4) immediately before experiments. Stability tests (e.g., via LC-MS) are recommended for long-term studies .
Advanced Research Questions
Q. How can proteomic approaches identify GCEE's protective effects against protein nitration in traumatic brain injury (TBI)?
Methodological Answer: Redox proteomics (2D gel electrophoresis coupled with Western blotting for 3-nitrotyrosine) can pinpoint nitrated proteins in TBI models. GCEE post-treatment (e.g., 200 mg/kg i.p. at 1 hour post-injury) reduces nitration of synaptic proteins (e.g., α-enolase, ATP synthase) by scavenging peroxynitrite-derived radicals. Comparative analysis of TBI + GCEE vs. TBI-only groups is critical .
Q. What mechanisms underlie the contradictory roles of GCEE in PPARγ activation versus NF-κB inhibition?
Methodological Answer: GCEE's PPARγ activation (measured via qPCR/ChIP-seq) may indirectly suppress NF-κB by enhancing anti-inflammatory mediators (e.g., adiponectin). However, direct inhibition of NF-κB (via EMSA or luciferase reporter assays) could occur through redox regulation of IκB kinase. Dose- and time-dependent studies are needed to resolve these pathways .
Q. How does GCEE compare to other GSH precursors (e.g., NAC) in mitigating oxidative stress in neurodegenerative models?
Methodological Answer: Comparative studies should assess bioavailability (e.g., plasma GSH levels via LC-MS), blood-brain barrier permeability (in situ perfusion models), and functional outcomes (e.g., Morris water maze for cognitive deficits). GCEE’s ester moiety enhances cellular uptake compared to NAC, but toxicity thresholds (e.g., mitochondrial respiration assays) must be established .
Q. What experimental designs address GCEE's dual role in apoptosis (pro-survival vs. pro-death) in cancer therapy contexts?
Methodological Answer: Use cell-type-specific models (e.g., hepatocytes vs. glioblastoma cells) with apoptotic markers (BAX/Bcl-2 ratio, caspase-3/7 activity). GCEE may exert pro-survival effects in normal cells by upregulating Bcl-2 but enhance ROS-mediated apoptosis in cancer cells via p53 activation. Co-treatment with chemotherapeutics (e.g., cisplatin) requires careful dose optimization .
Data Contradiction and Reproducibility
Q. How can researchers reconcile discrepancies in GCEE's efficacy across different oxidative stress models?
Methodological Answer: Variability may arise from differences in GSH depletion rates (e.g., fast in acute liver injury vs. slow in neurodegeneration). Standardize models using GSH-deficient (e.g., BSO-treated) systems and include positive controls (e.g., NAC). Meta-analyses of published LC-MS/MS datasets for oxidative markers are recommended .
Q. What validation strategies ensure reproducibility in GCEE-mediated PPARγ activation studies?
Methodological Answer: Combine transcriptional (PPARγ siRNA knockdown) and pharmacological (PPARγ antagonist GW9662) approaches. Confirm findings with orthogonal assays (e.g., PPARγ luciferase reporters and target gene expression of CD36 or ADIPOQ) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
